3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride
Description
This compound is a sulfone-containing heterocyclic amine derivative featuring a 5-bromofuran-2-ylmethylamino substituent. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form. This compound is likely utilized in medicinal chemistry or materials science due to its hybridized electron-rich (bromofuran) and electron-poor (sulfone) domains .
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S.ClH/c10-9-2-1-8(14-9)5-11-7-3-4-15(12,13)6-7;/h1-2,7,11H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEWMWWWWXGPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(O2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride (CAS No. 1019483-44-3) is a synthetic compound that exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. This article explores its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.
- Molecular Formula : C₉H₁₂BrNO₃S
- Molecular Weight : 294.17 g/mol
- IUPAC Name : N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothiolan-3-amine
Antimicrobial Activity
Research has indicated that compounds similar to 3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the bromofuran moiety can compete with established antibiotics like kanamycin against various bacterial strains, including those from the Enterobacteriaceae and Staphylococcaceae families .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecalis | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Salmonella typhimurium | 64 µg/mL |
| Bacillus subtilis | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies conducted by the National Cancer Institute (NCI) demonstrated that it exhibits notable antimitotic activity against various human tumor cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 µM, indicating a promising therapeutic index for further development in cancer treatment .
Table 2: Anticancer Activity Profile
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 |
| MCF7 (Breast Cancer) | 12.50 | 45.00 |
| HeLa (Cervical Cancer) | 18.00 | 55.00 |
The biological activity of this compound is attributed to its structural characteristics, particularly the bromofuran group and thiolane ring, which may interact with specific molecular targets such as enzymes or receptors involved in microbial resistance and cancer cell proliferation. The exact mechanism remains under investigation but is believed to involve modulation of signaling pathways critical for cell survival and replication.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal highlighted the efficacy of a series of S-derivatives of compounds similar to the target compound against multi-resistant strains of microorganisms. The findings suggested that these compounds could serve as templates for developing new antibiotics .
- Cancer Cell Line Testing : In vitro assays conducted on various cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis in tested cells, suggesting potential for therapeutic applications in oncology .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of the Thiolane-1,1-dione Core
Compound A : 3-{[2-(Diethylamino)ethyl]amino}-1λ⁶-thiolane-1,1-dione Dihydrochloride
- Molecular Formula : C₁₀H₂₄Cl₂N₂O₂S
- Molecular Weight : 307.28 g/mol
- Key Features: Replaces the bromofuran group with a diethylaminoethyl chain. Higher nitrogen content (two tertiary amines) but lacks halogen substituents. Purity: 95% (Enamine Ltd, 2017) .
Compound B : 3-Aminotetrahydro-1H-1λ⁶-thiophene-1,1-dione Hydrochloride
- Molecular Formula: C₄H₈ClNO₃S
- Molecular Weight : 193.63 g/mol
- Key Features :
- Implications: The reduced steric bulk and absence of bromine make this a foundational building block for synthesizing more complex derivatives.
Bromofuran-Containing Analogues
Compound C : 1-(5-Bromofuran-2-yl)-N-methylmethanamine (CAS 889943-39-9)
- Similarity Score : 0.91 (structural similarity to the target compound)
- Key Features :
- Shares the 5-bromofuran group but lacks the thiolane-1,1-dione core.
- Contains a methylamine side chain instead of a sulfone-linked amine.
Compound D : (S)-1-(5-Bromofuran-2-yl)ethanamine Hydrochloride (CAS 2241594-47-6)
Data Table: Key Comparative Metrics
Research Findings and Implications
Physicochemical Properties
- Target Compound vs. Compound A: The bromofuran group increases molecular weight by ~21 g/mol compared to Compound A, likely reducing solubility but enhancing hydrophobic interactions. The dihydrochloride salt in Compound A may confer higher aqueous solubility than the target’s monohydrochloride form .
- Target Compound vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
